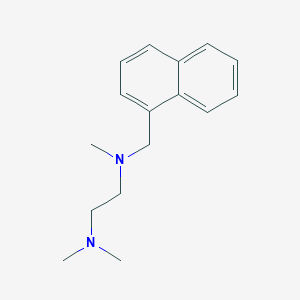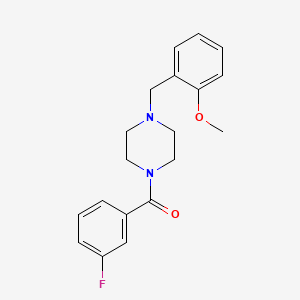
1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine, also known as FBP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory and analgesic effects. The exact mechanism of this compound's antidepressant and anxiolytic effects is not known, but it has been suggested that this compound may modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound also inhibits the expression of several genes involved in cell proliferation and survival. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce pain and inflammation in animal models of arthritis. Finally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine is its broad spectrum of activity against various cancer cell lines. This compound has also been shown to have low toxicity in animal models. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experimental settings. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's mechanism of action in more detail, particularly with regard to its antidepressant and anxiolytic effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential as a therapeutic agent. Its antitumor, anti-inflammatory, analgesic, antidepressant, and anxiolytic properties make it a versatile compound for further investigation. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 1-(3-fluorobenzoyl)piperazine with 2-methoxybenzyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine has been extensively studied for its potential as a therapeutic agent. It has been shown to have significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its anti-inflammatory and analgesic properties. In addition, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
(3-fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-3-2-5-16(18)14-21-9-11-22(12-10-21)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDSVVJSOGRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

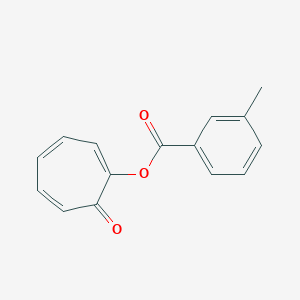
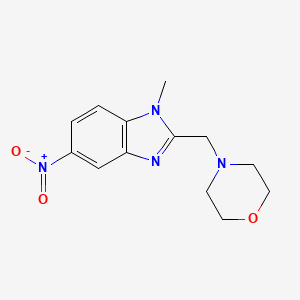
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)


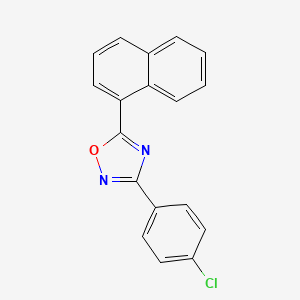
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
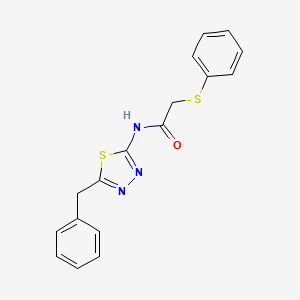
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)
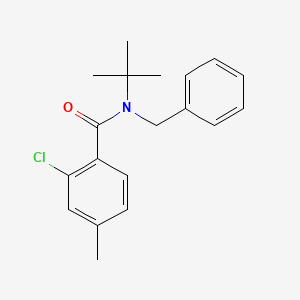
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
